molecular formula C19H24O4 B5153947 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene

1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene

Cat. No. B5153947
M. Wt: 316.4 g/mol
InChI Key: HMZUZWTWUUBVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, also known as EMD-386088, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzene derivatives and has been found to exhibit promising properties for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is not fully understood, but it has been found to act as a selective serotonin 5-HT6 receptor antagonist. This receptor is involved in the regulation of various physiological processes, including learning and memory, mood, and appetite. By blocking the 5-HT6 receptor, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene may modulate these processes and have therapeutic effects in various diseases.
Biochemical and Physiological Effects
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth, vasodilation, and modulation of cognitive processes. In cancer cells, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. In cardiovascular diseases, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to induce vasodilation by activating endothelial nitric oxide synthase (eNOS) and increasing the production of nitric oxide. In cognitive processes, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to improve memory and learning in animal models, which may have implications for the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has several advantages for lab experiments, including its high purity and stability, its well-defined structure, and its selective pharmacological activity. However, there are also some limitations to using 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability.

Future Directions

There are several future directions for the study of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacological properties. Some of the potential future directions for the study of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene include:
- Further studies on the anti-cancer effects of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential use in cancer therapy
- Studies on the cognitive effects of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential use in the treatment of cognitive disorders
- Studies on the cardiovascular effects of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential use in the treatment of hypertension and other cardiovascular diseases
- Studies on the pharmacokinetics and pharmacodynamics of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, including its absorption, distribution, metabolism, and excretion in vivo
- Development of new analogs of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene with improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is a promising chemical compound that has been studied for its potential therapeutic applications in various fields. Its synthesis method has been optimized for various applications, and its scientific research application has been studied extensively. 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth, vasodilation, and modulation of cognitive processes. While there are some limitations to using 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments, there are also several future directions for its study and development.

Synthesis Methods

The synthesis of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene involves the reaction between 1,2-dimethoxybenzene and 4-ethylphenol in the presence of potassium carbonate as a base. The resulting product is then reacted with 2-chloroethyl ethyl ether and sodium hydride to produce the final compound. The synthesis of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been reported in several scientific publications, and the purity and yield of the compound have been optimized for various applications.

Scientific Research Applications

1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been studied for its potential therapeutic applications in several fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to act as a selective serotonin 5-HT6 receptor antagonist, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. In cancer research, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to inhibit the growth of cancer cells in vitro and in vivo, which may have implications for the development of new cancer therapies. In cardiovascular diseases, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to have vasodilatory effects, which may have implications for the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

1-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-3-16-8-10-17(11-9-16)22-14-12-21-13-15-23-19-7-5-4-6-18(19)20-2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZUZWTWUUBVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

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